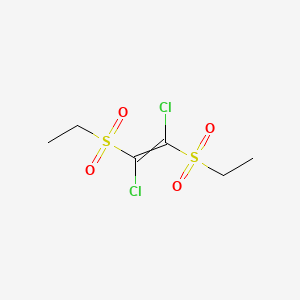
4,5,6-trimethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-Trimethylpyridin-2(1H)-one: is a heterocyclic organic compound with the molecular formula C8H11NO It is a derivative of pyridine, characterized by the presence of three methyl groups at the 4, 5, and 6 positions and a keto group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trimethylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,3,4-trimethylpyridine, oxidation can be performed using reagents like potassium permanganate or chromium trioxide to introduce the keto group at the 2 position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6-Trimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 4,5,6-trimethylpyridin-2-ol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of 4,5,6-trimethylpyridin-2-ol.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4,5,6-Trimethylpyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 4,5,6-trimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the keto group allows for hydrogen bonding and other interactions with target molecules, influencing its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6-Trimethylpyridin-2-ol: Similar structure but with a hydroxyl group instead of a keto group.
2,3,4-Trimethylpyridine: Lacks the keto group, affecting its reactivity and applications.
4,5,6-Trimethylpyridine: Similar methyl substitution pattern but without the keto group.
Uniqueness
4,5,6-Trimethylpyridin-2(1H)-one is unique due to the presence of the keto group at the 2 position, which significantly influences its chemical reactivity and potential applications. This functional group allows for a wider range of chemical transformations and interactions compared to its analogs.
Propriétés
Numéro CAS |
91914-09-9 |
|---|---|
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
4,5,6-trimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-5-4-8(10)9-7(3)6(5)2/h4H,1-3H3,(H,9,10) |
Clé InChI |
CMSSDZQNILGIDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
![4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B14355744.png)



![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)

![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)

![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)
